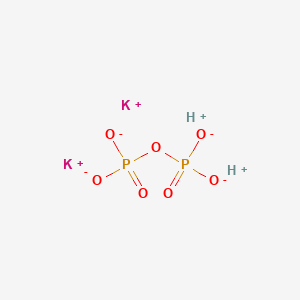
Dipotassium;hydron;phosphonato phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Dipotassium;hydron;phosphonato phosphate is a useful research compound. Its molecular formula is H2K2O7P2 and its molecular weight is 254.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Dipotassium hydrogen phosphate (K₂HPO₄) is a dibasic potassium salt of phosphoric acid, commonly used in various applications, including as a food additive, electrolyte replenisher, and buffering agent. Its biological activity is significant in both human health and agricultural contexts. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Dipotassium hydrogen phosphate plays a crucial role in various metabolic processes:
- Electrolyte Balance : It acts as an electrolyte replenisher, crucial for maintaining fluid balance and nerve function. The compound helps regulate calcium levels in the body and urine, which is essential for bone health and muscle function .
- Energy Metabolism : Phosphate is a key component in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. It participates in metabolic pathways that generate energy from carbohydrates and fats .
- Buffering Capacity : K₂HPO₄ is used to create buffer solutions that help maintain pH levels in biological systems, which is vital for enzyme activity and metabolic processes .
Biological Activity in Human Health
Dipotassium hydrogen phosphate has several applications in human health:
- Nutritional Supplement : It is often included in total parenteral nutrition (TPN) formulations to provide essential electrolytes .
- Radio-Protective Properties : The compound can block the uptake of radioactive phosphorus isotopes, making it useful in radioprotection during medical treatments .
- Muscle Recovery : Supplementation with K₂HPO₄ has been shown to improve muscle recovery post-exercise by enhancing ATP production and oxygen transport to muscles during high-intensity workouts .
Agricultural Applications
In agriculture, K₂HPO₄ is utilized for its beneficial effects on plant growth:
-
Stimulating Secondary Metabolites : Research indicates that K₂HPO₄ enhances the accumulation of secondary metabolites such as carotenoids in microalgae like Spirulina. A study demonstrated significant increases in chlorophyll a and beta-carotene concentrations when treated with varying levels of K₂HPO₄ .
Treatment Level Chlorophyll a (mg/g) Beta-Carotene (mg/g) Control 2.0 0.5 T1 3.0 1.0 T2 3.5 2.0 T3 4.0 3.5 T4 4.5 4.0 - Growth Medium : K₂HPO₄ is often used as a component of growth media for various microorganisms, promoting healthy growth and metabolite production .
Case Studies
- Microalgae Growth Enhancement : A study conducted on Spirulina showed that different concentrations of K₂HPO₄ significantly influenced the accumulation of carotenoids, indicating its potential as a growth enhancer in algal cultures .
- Nutritional Efficacy : In clinical settings, K₂HPO₄ has been evaluated for its effectiveness in TPN solutions, demonstrating improved electrolyte balance and nutrient delivery to patients unable to consume food orally .
- Environmental Impact : Research into the environmental effects of phosphorus compounds like K₂HPO₄ has highlighted its role in agricultural runoff and its potential impact on aquatic ecosystems, necessitating careful management when used as a fertilizer .
Eigenschaften
CAS-Nummer |
14691-84-0 |
|---|---|
Molekularformel |
H2K2O7P2 |
Molekulargewicht |
254.16 g/mol |
IUPAC-Name |
dipotassium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/2K.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |
InChI-Schlüssel |
CQAIPTBBCVQRMD-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |
Isomerische SMILES |
[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |
Kanonische SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[K+].[K+] |
Key on ui other cas no. |
14691-84-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















